N-ethyl-1-propan-2-yloxymethanimidothioic acid
Description
Properties
IUPAC Name |
N-ethyl-1-propan-2-yloxymethanimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-4-7-6(9)8-5(2)3/h5H,4H2,1-3H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACEOHPIRTHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(OC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C(OC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: 3-hydroxypyruvic acid can be synthesized through the oxidation of L-serine using specific oxidizing agents under controlled conditions.
Biological Synthesis: It can also be produced enzymatically from L-serine by the action of serine dehydratase.
Industrial Production Methods: Industrial production of 3-hydroxypyruvic acid typically involves biotechnological methods, utilizing microbial fermentation processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-hydroxypyruvic acid can undergo oxidation to form pyruvic acid.
Reduction: It can be reduced to form glyceric acid.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as serine dehydratase for biological reactions.
Major Products:
Oxidation: Pyruvic acid.
Reduction: Glyceric acid.
Substitution: Various substituted pyruvic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reagent in chemical reactions to study reaction mechanisms.
Biology:
- Plays a role in metabolic pathways, particularly in glycolysis and gluconeogenesis.
- Used in studies related to enzyme kinetics and metabolic regulation.
Medicine:
- Investigated for its potential therapeutic effects in metabolic disorders.
- Used in research related to cancer metabolism and treatment.
Industry:
- Utilized in the production of biodegradable plastics and other environmentally friendly materials.
- Employed in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
3-hydroxypyruvic acid exerts its effects primarily through its role as an intermediate in metabolic pathways. It acts on various enzymes and participates in reactions that regulate the levels of key metabolites in cells. The compound influences pathways such as glycolysis, gluconeogenesis, and the citric acid cycle, impacting energy production and metabolic balance .
Comparison with Similar Compounds
Pyruvic Acid: A key intermediate in several metabolic pathways, similar to 3-hydroxypyruvic acid but lacks the hydroxyl group.
Glyceric Acid: A reduction product of 3-hydroxypyruvic acid, involved in metabolic pathways.
Lactic Acid: Another metabolic intermediate, structurally similar but with different functional groups.
Uniqueness: 3-hydroxypyruvic acid is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
